Product packaging for 4-Hexyn-3-ol(Cat. No.:CAS No. 20739-59-7)

4-Hexyn-3-ol

Cat. No.: B1595117
CAS No.: 20739-59-7
M. Wt: 98.14 g/mol
InChI Key: KARLLBDFLHNKBO-UHFFFAOYSA-N
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Description

Alkyne-alcohols, or alkynols, are a class of organic compounds characterized by the presence of both an alcohol functional group (-OH) and an alkyne functional group (a carbon-carbon triple bond). This bifunctionality makes them valuable intermediates in organic synthesis, as each group can undergo a wide range of chemical transformations.

4-Hexyn-3-ol is a specific alkynol with its hydroxyl group at the third carbon and the triple bond starting at the fourth carbon of a six-carbon chain. This particular arrangement of functional groups imparts a unique reactivity and set of physical properties that have made it a subject of detailed research.

In the realm of organic synthesis, this compound serves as a precursor for various other molecules. The hydroxyl group can be oxidized to a ketone, while the alkyne can participate in addition and cycloaddition reactions. chemicalbook.com In physical chemistry, it has proven to be an exceptional model for studying the intricate details of molecular structure and dynamics, such as conformational isomerism and the internal rotation of molecular subgroups. aip.orgnih.gov

This article will delve into the chemical and physical properties of this compound, its synthesis, and its specific applications in contemporary organic and physical chemistry research, focusing on its role as a synthetic precursor and a model system for spectroscopic and computational studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B1595117 4-Hexyn-3-ol CAS No. 20739-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-4-yn-3-ol
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InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h6-7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARLLBDFLHNKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
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DSSTOX Substance ID

DTXSID20942953
Record name Hex-4-yn-3-ol
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Molecular Weight

98.14 g/mol
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CAS No.

20739-59-7
Record name 4-Hexyn-3-ol
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Record name 4-Hexyn-3-ol
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Record name Hex-4-yn-3-ol
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Advanced Synthetic Methodologies for 4 Hexyn 3 Ol and Its Stereoisomers

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound. This is often achieved by using chiral catalysts, chiral auxiliaries, or biological systems that can differentiate between the two enantiotopic faces of a prochiral substrate, such as the ketone precursor, 4-hexyn-3-one.

Chiral Catalysis Approaches

Catalytic asymmetric reduction of prochiral ketones is one of the most efficient methods for producing optically active secondary alcohols. epfl.ch This approach relies on a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Prominent among these methods is the Noyori asymmetric hydrogenation, which typically employs ruthenium (II) complexes with chiral diamine and phosphine (B1218219) ligands. core.ac.ukthieme-connect.com For the synthesis of chiral 4-hexyn-3-ol, the precursor 4-hexyn-3-one can be hydrogenated using a catalyst system like [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)], where DPEN is 1,2-diphenylethylene-1,2-diamine. nih.gov The mechanism involves a metal-ligand bifunctional transition state where the substrate interacts with the catalyst complex. core.ac.uk The choice of the specific η⁶-arene ligand and the N-sulfonyl group on the diamine can influence the stereochemical outcome, allowing for the selective synthesis of either the (R) or (S) enantiomer. nih.gov High levels of enantioselectivity (often >99% ee) are frequently observed for alkynyl ketones using these systems. lanl.gov

Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. wikipedia.orgorganic-chemistry.org This catalyst, derived from a chiral amino alcohol like proline, coordinates with both the borane (B79455) reducing agent (e.g., BH₃·THF) and the ketone substrate. wikipedia.org The ketone coordinates to the Lewis acidic boron atom of the catalyst in a sterically defined manner, exposing one of its prochiral faces to an intramolecular hydride transfer from the coordinated borane. youtube.comyoutube.com The steric environment of the catalyst dictates which face of the ketone is more accessible, thereby controlling the absolute stereochemistry of the resulting alcohol. youtube.com The CBS reduction is highly effective for a range of ketones, including α,β-unsaturated systems like ynones, providing the corresponding propargyl alcohols with high enantiomeric excess. wikipedia.org

MethodCatalyst SystemPrecursorKey Features
Noyori Asymmetric Hydrogenation [RuCl(η⁶-arene)(chiral N-sulfonyl-diamine)]4-Hexyn-3-oneHigh efficiency (TON >1,000,000 in some cases), excellent enantioselectivity (>99% ee), uses H₂ gas. core.ac.uk
Corey-Bakshi-Shibata (CBS) Reduction Chiral Oxazaborolidine + Borane (BH₃)4-Hexyn-3-oneCatalytic in oxazaborolidine, high enantioselectivity, predictable stereochemical outcome based on catalyst stereochemistry. wikipedia.orgorganic-chemistry.org
Asymmetric Alkynylation Zn(OTf)₂ + Chiral Ligand (e.g., N-methylephedrine)Propionaldehyde (B47417) + Propyne (B1212725)Catalytic in chiral ligand, builds the carbon skeleton and sets the stereocenter simultaneously. organic-chemistry.org

Auxiliary-Mediated Diastereoselective Routes

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.comnumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed.

A more advanced approach combines asymmetric catalysis and auxiliary-mediated synthesis. In this strategy, an achiral starting material is reacted to form a transient chiral auxiliary through a catalytic asymmetric process. This newly formed, in-situ auxiliary then directs a subsequent diastereoselective transformation. epfl.chacs.orgthieme-connect.com

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. georgiasouthern.edugeorgiasouthern.eduosu.edu For the synthesis of chiral alcohols, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly valuable. acs.org These enzymes, often found in microorganisms like yeast or bacteria, can reduce prochiral ketones to their corresponding alcohols with exceptional enantiomeric excess. georgiasouthern.edursc.org

The synthesis of enantiopure this compound can be achieved via the asymmetric reduction of 4-hexyn-3-one using a suitable biocatalyst. georgiasouthern.edu The reaction involves the enzyme, the ketone substrate, and a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which acts as the hydride source. osu.edu The substrate binds within the chiral active site of the enzyme in a specific orientation, leading to a highly selective hydride transfer to one of the ketone's two faces. One of the major advantages of biocatalysis is its environmental compatibility, as it avoids the use of heavy metals and harsh reagents. georgiasouthern.edu Research has shown that ADHs can effectively reduce various alkynyl ketones, including internal alkynes, to furnish chiral propargyl alcohols with very high enantiopurity (>99% ee). georgiasouthern.eduresearchgate.net

Biocatalyst TypeCofactorReactionSelectivity
Alcohol Dehydrogenase (ADH) NADPH/NADHReduction of 4-Hexyn-3-oneHigh to excellent enantioselectivity (>99% ee often achievable). acs.org
Ketoreductase (KRED) NADPH/NADHReduction of 4-Hexyn-3-oneHigh to excellent enantioselectivity, often with broad substrate scope. rsc.org
Whole-Cell Systems (e.g., Yeast) In-situ regenerationReduction of 4-Hexyn-3-onePractical and cost-effective as cofactor regeneration is handled by the cell's metabolism. researchgate.net

Resolution Techniques for Racemic Mixtures

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. Although this approach produces a maximum theoretical yield of only 50% for the desired enantiomer (without a recycling process), it can be a practical method when an efficient enantioselective synthesis is not available.

A robust method for the resolution of chiral alcohols is the formation of diastereomeric esters, which can then be separated using chromatography. A well-established procedure involves reacting the racemic alcohol with a chiral derivatizing agent, such as O-methyl mandelic acid chloride.

In a process demonstrated for the regioisomer 5-hexyn-3-ol (B10526), the racemic alcohol is reacted with optically active O-methyl mandelic acid chloride to form a mixture of two diastereomeric esters. georgiasouthern.edu These diastereomers possess different physical properties and can be separated using high-performance liquid chromatography (HPLC). georgiasouthern.edu For example, the (S,R) and (S,S) diastereomers of the O-methyl mandelate (B1228975) esters of 5-hexyn-3-ol were successfully separated on a preparative scale. georgiasouthern.edu After separation, the pure diastereomers are hydrolyzed to yield the individual (R) and (S) enantiomers of the alcohol and recover the chiral derivatizing agent. georgiasouthern.edu The absolute configuration of the separated alcohols can be confirmed through methods such as Mosher's ester analysis or by comparison with an authentic sample prepared through an independent chiral synthesis. georgiasouthern.edu

StepProcedurePurpose
1. Derivatization Reaction of racemic this compound with a single enantiomer of O-methyl mandelic acid chloride.Convert the enantiomeric mixture into a diastereomeric mixture.
2. Separation High-Performance Liquid Chromatography (HPLC) of the diastereomeric esters.Separate the diastereomers based on their different physical properties.
3. Hydrolysis Cleavage of the ester bond of each separated diastereomer.Release the pure (R) and (S) enantiomers of this compound.

Chemo- and Regioselective Synthesis Pathways

The synthesis of this compound also involves considerations of chemo- and regioselectivity, particularly when multiple reactive sites are present in the starting materials or intermediates. numberanalytics.com

The most direct synthesis of racemic this compound is the Grignard reaction between an organometallic derivative of propyne (e.g., 1-propynylmagnesium bromide) and propionaldehyde. This reaction is generally highly chemoselective; the nucleophilic alkynyl group preferentially attacks the electrophilic carbonyl carbon of the aldehyde over other potentially reactive sites.

Regioselectivity becomes a key consideration when using unsymmetrical reagents or substrates. For example, in the reaction of an allenyl organometallic reagent with an aldehyde, the nucleophile can potentially attack from different positions, leading to a mixture of acetylenic and allenic alcohols. Controlling the regioselectivity is crucial for obtaining the desired propargyl alcohol. Similarly, in reactions involving substrates with multiple electrophilic sites, the choice of catalyst and reaction conditions determines which site the nucleophile attacks. For example, FeF₃ and TfOH have been used as cooperative catalysts for the chemo- and regioselective deoxygenation of 1-en-4-yn-3-ols to give 1,4-enynes, showcasing how specific catalytic systems can direct the outcome of a reaction involving multiple functional groups. acs.org

Grignard Additions to Propargyl Halides and Related Substrates

A prominent method for preparing this compound involves a multi-step Grignard reaction sequence. google.com This process begins with the formation of an organomagnesium halide (Grignard reagent), which then acts as a nucleophile in subsequent reactions to build the carbon skeleton of the target molecule. google.com

Reaction of Methyl Magnesium Halide with Propargyl Chloride to Form Ethylacetylene Magnesium Halide

The initial step involves the reaction of a methyl magnesium halide, such as methyl magnesium chloride or bromide, with propargyl chloride. google.com This reaction is typically conducted in an anhydrous organic solvent like tetrahydrofuran (B95107) (THF) or a mixture of THF with an inert solvent such as benzene, toluene, or xylene. google.com The reaction temperature is maintained between -50°C and +60°C, with a preferred range of -30°C to +20°C. google.com To accelerate the reaction, a catalytic amount of copper(I) chloride can be used. google.com The molar ratio of the methyl magnesium halide to propargyl chloride is generally kept between 2.0 and 2.5 to ensure complete conversion. google.com This reaction forms ethylacetylene magnesium halide, a key intermediate for the next step. google.comedm.gv.at

Addition Reaction of Ethylene (B1197577) Oxide to Ethylacetylene Magnesium Halide

The ethylacetylene magnesium halide formed in the previous step is then reacted with ethylene oxide. google.com This addition reaction results in the formation of a halogenomagnesium salt of hexyn-3-ol-1. google.com The amount of ethylene oxide used is typically 0.5 to 1 mole per mole of the methyl magnesium halide used initially. google.com The reaction temperature is carefully controlled between -10°C and +40°C. google.com The interaction of ethylene oxide with organomagnesium compounds like Grignard reagents is a nucleophilic substitution where the carbanion of the organometallic compound attacks the epoxide ring, leading to its opening. ijrcs.org

Hydrolysis of Halogenomagnesium Salt of Hexyn-3-ol-1
StepReactantsKey Reagents/SolventsTemperature RangeProduct
1Methyl magnesium halide, Propargyl chlorideTHF, Copper(I) chloride (catalyst)-30°C to +20°CEthylacetylene magnesium halide
2Ethylacetylene magnesium halide, Ethylene oxide-10°C to +40°CHalogenomagnesium salt of hexyn-3-ol-1
3Halogenomagnesium salt of hexyn-3-ol-1Aqueous ammonium (B1175870) chlorideThis compound

Reduction of Alkynones

Another significant synthetic route to this compound is through the reduction of the corresponding alkynone, 4-hexyn-3-one. This method is particularly useful for accessing specific stereoisomers of the alcohol.

Reduction of 4-Hexyn-3-one Using Tetrapropylammonium (B79313) Perruthenate with N-Methylmorpholine N-Oxide and Molecular Sieves

The oxidation of this compound can produce 4-hexyn-3-one. chemicalbook.com A specific method for this oxidation involves treating (+-)-hex-4-yn-3-ol with N-methylmorpholine N-oxide and 4 Å molecular sieves in dichloromethane (B109758) at 0°C, followed by the addition of tetrapropylammonium perruthenate. chemicalbook.com The reaction is then warmed to room temperature and stirred for an hour. chemicalbook.com The reverse reaction, the reduction of 4-hexyn-3-one to this compound, can be achieved using various reducing agents. The use of tetrapropylammonium perruthenate (TPAP) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) is a well-established method for the oxidation of alcohols to aldehydes and ketones. nih.govmdpi.com While this specific citation details the oxidation, the reduction of the resulting ketone back to the alcohol is a standard transformation in organic synthesis.

Alkynylation Reactions

Alkynylation reactions represent a fundamental and versatile method for the formation of α-alkynyl alcohols, including this compound. wikipedia.org This type of reaction involves the addition of a terminal alkyne to a carbonyl group. wikipedia.org

Cross-Coupling Approaches for C-C Bond Formation

The construction of the carbon-carbon backbone of this compound, particularly the C(sp)-C(sp³) bond between the alkyne and the carbinol center, is effectively achieved through various modern cross-coupling reactions. These methods, catalyzed by transition metals, offer high efficiency and selectivity.

Negishi Coupling: This reaction pairs an organozinc compound with an organic halide or triflate and is a powerful tool for forming C-C bonds between sp, sp², and sp³ hybridized carbons. wikipedia.org For the synthesis of this compound, this could involve the coupling of a propynylzinc reagent with a 3-halopropanol derivative or, more commonly, the addition of an organozinc reagent to a propargyl electrophile. Fu and colleagues have pioneered nickel-catalyzed enantioselective Negishi cross-couplings of racemic propargylic carbonates with organozinc reagents, providing access to enantioenriched alkynes. rsc.orgnih.gov This stereoconvergent method is significant as it allows the use of easily accessible racemic starting materials to produce chiral products, compatible with a range of functional groups. nih.gov

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst, is a cornerstone of alkyne chemistry. gold-chemistry.org While often used to create aryl alkynes and conjugated enynes, its principles can be applied to the synthesis of propargylic alcohols. For instance, a synthetic strategy could involve coupling propyne with a suitable 3-carbon electrophile bearing a protected hydroxyl group. The versatility of this reaction is demonstrated in its use for coupling alcohol-containing fragments, such as in the synthesis of complex natural products where (R)-(−)-1-hexyn-3-ol is used as a building block. nih.gov Research has also focused on developing copper-free Sonogashira protocols to avoid the formation of alkyne homocoupling byproducts. google.com

Suzuki-Miyaura Coupling: Known for its mild conditions and the low toxicity of its organoboron reagents, the Suzuki-Miyaura coupling is a widely used method for C-C bond formation. wikipedia.orgnumberanalytics.comlibretexts.org The reaction typically involves an organoboron compound (like a boronic acid) and an organic halide catalyzed by a palladium complex. libretexts.org Its application to the synthesis of this compound could involve the coupling of a propynylboron species with an ethyl-containing electrophile with a hydroxyl group. The scope of Suzuki coupling has been expanded to include sp³-hybridized carbons, making it relevant for constructing the specific framework of this compound. wikipedia.orgxisdxjxsu.asia

The table below summarizes key cross-coupling reactions applicable to the synthesis of molecules with the this compound framework.

Table 1: Comparison of Cross-Coupling Reactions for this compound Synthesis

Coupling ReactionTypical CatalystsReactant 1 (Nucleophile)Reactant 2 (Electrophile)Key Advantages
Negishi CouplingPd or Ni complexes (e.g., Ni/pybox)Organozinc (e.g., Propynylzinc)Organic Halide/TriflateHigh functional group tolerance; allows asymmetric synthesis from racemic precursors. wikipedia.orgnih.gov
Sonogashira CouplingPd complex and Cu(I) co-catalystTerminal Alkyne (e.g., Propyne)Vinyl/Aryl HalideReliable for C(sp)-C(sp²) bonds; widely used for alkyne functionalization. gold-chemistry.orgnih.gov
Suzuki-Miyaura CouplingPd complexes (e.g., Pd/C)Organoboron (e.g., Propynylboronic acid)Organic Halide/TriflateMild conditions; low toxicity of reagents; broad substrate scope. libretexts.orgscielo.org.mx

Development of Novel Reagents and Catalysts for this compound Synthesis

The synthesis of this compound and its stereoisomers has been significantly advanced by the development of novel catalytic systems that offer improved yield, selectivity, and enantiocontrol.

Transition Metal Catalysis

Transition metals are central to many modern synthetic methods for producing propargylic alcohols.

Palladium and Nickel: As discussed in the context of cross-coupling, palladium and nickel catalysts are crucial. For Negishi couplings, Ni-based catalysts with chiral ligands like pybox enable highly enantioselective synthesis of propargylic alcohols from racemic carbonates. nih.gov Palladium catalysts, often supported on materials like carbon (Pd/C), are workhorses in Suzuki and Sonogashira couplings. scielo.org.mxmit.edumit.edu

Ruthenium: Ruthenium complexes have emerged as powerful catalysts for tandem reactions. One notable development is the one-pot conversion of alkynes to chiral alcohols via a tandem hydration/asymmetric transfer hydrogenation (ATH) process. This system uses a combination of trifluoromethanesulfonic acid (CF₃SO₃H) to catalyze the initial hydration of the alkyne to a ketone, followed by asymmetric reduction using a chiral diamine-Ru(II) complex to afford the chiral alcohol with high yield and enantioselectivity. rsc.org

Manganese: Heterogeneous catalysts based on non-precious metals are gaining traction. A manganese-doped cerium oxide nanocomposite (Mn@CeO₂) has been developed for the α-alkylation of ketones with primary alcohols. acs.org This "hydrogen-borrowing" strategy, where the alcohol is transiently oxidized to an aldehyde for a C-C bond-forming reaction, represents an alternative pathway to substituted alcohols and highlights the potential of earth-abundant metals in C-C bond formation. acs.org

Organocatalysis

Organocatalysis provides a metal-free alternative for asymmetric synthesis, often focusing on the creation of chiral centers. While direct organocatalytic synthesis of this compound is less documented, organocatalysts are extensively used in reactions that employ propargylic alcohols as key building blocks, underscoring their synthetic value.

Many advanced syntheses utilize chiral propargylic alcohols, such as enantiomers of this compound, in subsequent organocatalytic transformations. For example, the Morita-Baylis-Hillman (MBH) reaction, which can be catalyzed by chiral amines like β-isocupreidine, has been used to react isatins with acrolein to generate valuable 3-substituted 3-hydroxyoxindoles. acs.orgresearchgate.net The development of such reactions relies on the availability of chiral propargylic alcohols.

Furthermore, chiral phosphoric acids have been employed as organocatalysts in asymmetric (4+3) cyclization reactions of propargylic alcohols with indolylmethanols to create complex, spiro-fused heterocyclic structures with high enantioselectivity. rsc.org These examples show that while organocatalysts may not directly forge the this compound backbone, they are critical in leveraging its structure to build stereochemically complex molecules. researchgate.netacs.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for synthesizing this compound and related compounds.

Solvent-Free and Aqueous Reaction Media

Minimizing or eliminating organic solvents is a key goal of green chemistry.

Solvent-Free Conditions: The partial hydrogenation of alkynols, a reaction type highly relevant to the chemistry of hexynols, has been successfully performed under solvent-free conditions. For example, the hydrogenation of 3-hexyn-1-ol (B147329) to cis-3-hexen-1-ol (B126655) can be carried out using a palladium catalyst without any solvent, which simplifies product isolation and reduces waste. google.com

Aqueous Media: Water is an ideal green solvent due to its abundance, low cost, and non-toxicity. drhazhan.com Several catalytic systems have been designed to operate in water or aqueous solutions. Indium-mediated Barbier-type reactions, which can form propargylic alcohols, are known to proceed efficiently in aqueous media. acs.org Furthermore, advanced tandem catalytic systems, such as the Ru-catalyzed hydration/reduction of alkynes, have been successfully implemented in aqueous fluorinated alcohol, demonstrating the feasibility of synthesizing chiral alcohols in water-containing systems. rsc.org Metal-catalyzed additions of various nucleophiles to alkynes in aqueous environments are a growing field of research. mdpi.com

Sustainable Catalytic Systems

The development of reusable and non-toxic catalysts is another pillar of green chemistry.

Heterogeneous Catalysts: The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), is highly advantageous for sustainable synthesis. These catalysts can be easily separated from the reaction mixture by filtration and reused, reducing waste and cost. lianerossi.org Examples include palladium nanoparticles supported on materials like ceria (CeO₂) or graphite (B72142) oxide (GO). lianerossi.orgoup.com Nanocrystal-based catalysts are a particular focus, with supports like ZnO being used for the semihydrogenation of alkynes. oup.com The Mn@CeO₂ catalyst mentioned earlier is another example of a recyclable, heterogeneous system. acs.org

Bio-based and Benign Catalysts: An emerging trend is the use of renewable materials as catalyst components. Polysaccharides like chitosan (B1678972) and pectin (B1162225) have been used as "green stabilizers" for bimetallic palladium-silver (PdAg) nanocatalysts. mdpi.com These catalysts, prepared in water under ambient conditions, have shown high efficiency in the hydrogenation of alkynols like 2-hexyn-1-ol, offering a sustainable alternative to traditional systems. mdpi.com The use of recyclable catalysts like Pd/C in conjunction with energy-efficient heating methods, such as microwave irradiation, further enhances the green credentials of synthetic protocols like the Suzuki-Miyaura coupling. scielo.org.mx

The table below highlights some green approaches relevant to the synthesis of this compound.

Table 2: Green Chemistry Strategies in Alkynol Synthesis

Green ApproachExample System/MethodKey Sustainability FeatureRelevant Compound/Reaction
Solvent-Free ReactionPd-catalyzed hydrogenationEliminates solvent waste; simplifies workup.Partial hydrogenation of 3-hexyn-1-ol. google.com
Aqueous MediaRu-catalyzed tandem hydration/reductionUses non-toxic, abundant water as a solvent component.Conversion of alkynes to chiral alcohols. rsc.org
Heterogeneous CatalystPd or Mn nanoparticles on oxide supports (e.g., CeO₂)Catalyst is easily recovered and reused for multiple cycles. acs.orgAlkylation and hydrogenation reactions. acs.orglianerossi.org
Sustainable CatalystPolysaccharide-stabilized PdAg nanoparticlesUtilizes renewable biopolymers as stabilizers; synthesized in water.Hydrogenation of 2-hexyn-1-ol. mdpi.com

Synthesis of 4 Hexyn 3 Ol

Common Synthetic Routes

A common and direct method for synthesizing racemic this compound involves the Grignard reaction. While a specific reference for this compound was not found, a closely related isomer, 5-hexyn-3-ol (B10526), is readily prepared by the condensation of propargyl magnesium bromide with propionaldehyde (B47417). cdnsciencepub.com A similar strategy using the appropriate alkynyl Grignard reagent and aldehyde would yield this compound.

Another documented route involves the reduction of the corresponding ketone, 4-hexyn-3-one. The synthesis of 4-hexyn-3-one can be achieved through the oxidation of racemic this compound using reagents like tetrapropylammonium (B79313) perruthenate with N-methylmorpholine N-oxide as a co-oxidant. chemicalbook.com

Resolution of Enantiomers

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. While methods for resolving the enantiomers of the related 5-hexyn-3-ol have been described using techniques like high-performance chromatography of diastereoisomeric O-methyl mandelic esters, specific studies detailing the resolution of this compound enantiomers are less common in the surveyed literature. cdnsciencepub.com Research has predominantly focused on the properties and reactivity of the racemic mixture or its individual conformers.

Reaction Mechanisms and Reactivity Studies of 4 Hexyn 3 Ol

Transformations of the Alkyne Moiety

The carbon-carbon triple bond in 4-hexyn-3-ol is a site of high electron density, making it susceptible to a variety of addition and cyclization reactions.

The partial hydrogenation of alkynes to alkenes is a synthetically crucial transformation, with the stereochemical outcome being highly dependent on the catalyst and reaction conditions. For internal alkynes like this compound, this reaction can selectively produce either the (Z)- or (E)-alkene. Cis-selective reduction is commonly achieved using poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which deactivates the catalyst sufficiently to prevent over-reduction to the corresponding alkane.

Research has shown that palladium-based catalysts are effective for the semi-hydrogenation of various alkynes. While direct studies on this compound are specific, analogous transformations on similar alkynols demonstrate high selectivity. For instance, the hydrogenation of 3-hexyne-1-ol has been studied with various catalysts, achieving high selectivity for the cis-alkene. rsc.org Similarly, palladium chloride has been used as a catalyst for the hydrogenation of 1-octyn-3-ol (B1346985) with high selectivity to the corresponding alkene. acs.org The general mechanism involves the syn-addition of two hydrogen atoms across the triple bond on the surface of the metal catalyst, leading to the formation of the cis-alkene.

Catalyst SystemSubstrate AnalogueSelectivityKey Finding
Pd/PVP3-hexyne-1-ol>96% to cis-alkeneThe ratio of palladium to the polymer stabilizer (PVP) had minimal impact on the high selectivity observed. rsc.org
PdCl₂1-octyn-3-ol>96% to alkeneParts-per-million levels of soluble palladium can effectively catalyze the reaction with high turnover frequencies. acs.org
Arene Cr(CO)₃Conjugated DienolsHigh for (Z)-alkenesWhile not a direct alkyne hydrogenation, this system demonstrates selective hydrogenation of conjugated systems to form (Z)-double bonds, a related key transformation. tandfonline.com

The addition of water across the alkyne triple bond can be accomplished through two primary methods, each with distinct regiochemical outcomes. openstax.org

Hydration: The direct, acid-catalyzed hydration of an internal, unsymmetrical alkyne like this compound, typically using mercury(II) sulfate (B86663) as a catalyst, would result in the formation of an enol intermediate. openstax.org This enol would then rapidly tautomerize to the more stable ketone. For this compound, this reaction would be expected to produce a mixture of two possible ketones: 4-hexan-2-one and hexan-3-one, after tautomerization of the initial enol adducts.

Hydroboration-Oxidation: This two-step procedure provides an alternative pathway for alkyne hydration. libretexts.org The reaction of this compound with a hydroborating agent, such as borane (B79455) (BH₃) or its complexes, followed by oxidative workup with hydrogen peroxide in a basic solution, also yields an enol that tautomerizes to a ketone. mpg.delibretexts.org A study involving the ruthenium-catalyzed hydroboration of this compound has been documented. mpg.de For internal alkynes, this method can also lead to a mixture of carbonyl compounds. The anti-Markovnikov nature of hydroboration means the boron atom adds to the less sterically hindered carbon of the triple bond, which, after oxidation, leads to the corresponding carbonyl compound. libretexts.orgmasterorganicchemistry.com

The alkyne moiety of this compound can participate in various cycloaddition reactions to form cyclic compounds. These reactions are valuable for constructing complex molecular architectures.

[3+2] Cycloadditions: Research on the [3+2] cycloaddition between internal aliphatic alkynes and oxaziridines has shown that for substrates with a propargylic alcohol, such as this compound, the reaction may proceed via an initial oxidation. arkat-usa.org It is suggested that the oxaziridine (B8769555) first oxidizes the alcohol at the propargylic position (C-3) to form the corresponding ketone, 4-hexyn-3-one. This newly formed carbonyl group activates the adjacent triple bond, facilitating the subsequent [3+2] cycloaddition to yield an acyl-isoxazoline. arkat-usa.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazole rings. While this reaction is most rapid with terminal alkynes, internal alkynes can also participate. Studies on the related compound 1-hexyn-3-ol (B89403) show it readily undergoes cycloaddition with organic azides in the presence of a copper(I) catalyst to form triazole derivatives. anjs.edu.iq This suggests that this compound, despite being an internal alkyne which may exhibit lower reactivity, could be a substrate for similar transformations, serving as a building block in the synthesis of complex carbohydrate derivatives or other functional molecules. anjs.edu.iq

Carbometalation involves the syn-addition of an organometallic reagent across the C-C triple bond, creating a new carbon-carbon bond and a carbon-metal bond, which can be further functionalized. While specific carbometalation studies on this compound are not prevalent, related transformations on similar structures highlight the potential reactivity.

Silylcarbocyclization (SiCAC) is a related, powerful tandem reaction. In studies involving 1-hexyn-3-ol, heteroatom-promoted SiCAC protocols using arylsilanes and a rhodium or cobalt catalyst have been developed. mdpi.com This process involves the intramolecular silylformylation or silylcarbocyclization, leading to highly functionalized heterocycles bearing exocyclic silyl (B83357) groups. mdpi.com These reactions demonstrate the utility of the alkynol framework in metal-catalyzed C-C bond-forming cyclizations.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group at the C-3 position is a key site for reactivity, primarily through oxidation.

The oxidation of the secondary alcohol in this compound selectively yields the corresponding ketone, 4-hexyn-3-one. Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, but secondary alcohols are oxidized to ketones. lardbucket.orgksu.edu.sa

Several methods have been reported for this transformation, highlighting the need for specific conditions to handle potentially sensitive products. Chromium-catalyzed oxidation using sodium periodate (B1199274) (NaIO₄) as the terminal oxidant and sodium dichromate (Na₂Cr₂O₇) as the catalyst is an effective method for oxidizing (homo)propargylic alcohols. researchgate.netresearchgate.net For the oxidation of the related 5-hexyn-3-ol (B10526) to 5-hexyn-3-one, a compound known to be highly prone to isomerization, a two-phase chloroform-water medium was found to prevent side reactions and yield the pure ketone. researchgate.netthieme-connect.com This indicates that careful selection of reaction media is critical for the successful oxidation of this compound to avoid isomerization of the resulting α,β-alkynyl ketone.

Oxidizing SystemSubstrate AnalogueProductYieldKey Finding
Na₂Cr₂O₇ (cat.), NaIO₄5-hexyn-3-ol5-hexyn-3-one95%A two-phase CHCl₃-water system prevented isomerization of the acid-sensitive ketone product. thieme-connect.com
Na₂Cr₂O₇ (cat.), NaIO₄1-octyn-3-ol1-octyn-3-oneHighThe method is effective for propargylic alcohols that are resistant to other oxidation methods like Swern or PCC. researchgate.net
Not specified1-(6-nitroquinoxalin-2-yl)hex-1-yn-3-ol1-(6-nitroquinoxalin-2-yl)hex-1-yn-3-one66%The oxidation of a complex alkynol to the corresponding ketone was a key step in a multi-step synthesis. up.ac.za

Esterification and Etherification Reactions

The hydroxyl group in this compound is a key functional group that allows for the formation of esters and ethers through various synthetic protocols. These reactions are fundamental in modifying the properties of the molecule for further synthetic applications.

Esterification: Esterification of this compound involves its reaction with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acid chloride or anhydride. The reaction typically requires a catalyst to proceed at a practical rate. The presence of the alkyne functionality is generally tolerated under standard esterification conditions. Research on related unsaturated alcohols shows that nucleophilic substitution at the hydroxyl group can lead to ester formation.

Etherification: Etherification transforms the hydroxyl group of this compound into an ether linkage (-O-R). This is often achieved under basic conditions, where the alcohol is first deprotonated by a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then reacts with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis. Alternatively, acid-catalyzed methods can be employed, though these may carry a higher risk of side reactions involving the alkyne. Studies involving steroid derivatives have demonstrated the etherification of complex molecules containing acetylenic alcohol moieties, highlighting the viability of this transformation. researchgate.netresearchgate.net

Table 1: Examples of Reagents for Esterification and Etherification

Reaction Type Reagent Class Specific Example Catalyst/Conditions
Esterification Acid Chloride Acetyl chloride Pyridine or other base
Esterification Carboxylic Anhydride Acetic anhydride Acid (e.g., H₂SO₄) or Base
Etherification Alkyl Halide Methyl iodide Strong base (e.g., NaH)
Etherification Alcohol 2-hydroxy-l-naphthaldehyde Dimethyl sulfoxide (B87167) (DMSO)

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound primarily center on the reactivity of its hydroxyl group. The hydroxyl group (-OH) itself is a poor leaving group. Therefore, for a nucleophile to replace it in a substitution reaction (either S(_N)1 or S(_N)2), the -OH group must first be converted into a better leaving group. scribd.com

This is typically achieved through two main pathways:

Protonation under Acidic Conditions: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The departure of a neutral water molecule is much more favorable, leaving behind a carbocation intermediate at the C-3 position. This carbocation is stabilized by the adjacent ethyl group and the sp-hybridized carbon of the alkyne. It can then be attacked by a nucleophile. This pathway is characteristic of an S(_N)1 mechanism. scribd.com

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine. This converts the hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate), which is an excellent leaving group. A subsequent attack by a nucleophile can then proceed via an S(_N)2 mechanism, which involves a backside attack and results in the inversion of configuration at the stereocenter, if applicable. scribd.com

The choice of pathway and the specific nucleophile determine the final product. The presence of the alkyne can influence the reaction rate and potentially participate in neighboring group effects or rearrangements under certain conditions.

Rearrangement Reactions

While this compound itself is not a direct substrate for the classic oxy-Cope rearrangement (which requires a 1,5-diene-3-ol skeleton), its isomers or derivatives containing a vinyl group can undergo this powerful transformation. wikipedia.orgmasterorganicchemistry.com The oxy-Cope rearrangement is a -sigmatropic rearrangement where a 1,5-dien-3-ol rearranges upon heating to form an enol or enolate, which then tautomerizes to a δ,ε-unsaturated carbonyl compound. masterorganicchemistry.com

The key feature is the driving force provided by the formation of a stable carbonyl group from the enol intermediate. wikipedia.org This makes the reaction largely irreversible, especially when performed under basic conditions (anionic oxy-Cope rearrangement). wikipedia.org

Crucially, research has shown that a triple bond can participate in place of one of the double bonds in the rearranging system. wikipedia.orgccl.net For instance, a compound like 1-hexen-5-yn-3-ol (B3379419), an isomer of this compound, readily undergoes an oxy-Cope rearrangement. ccl.netccl.net The thermal rearrangement of such acetylenic alcohols involves a cyclic, concerted transition state, consistent with pericyclic reaction rules. masterorganicchemistry.comccl.net The reaction yields products that can be difficult to access through other synthetic routes, making it a valuable tool in organic synthesis. wikipedia.org

The structure of this compound allows for several potential isomerization pathways, often catalyzed by metals or proceeding under thermal conditions.

Alkyne to Allene Isomerization: Propargylic alcohols (containing a hydroxyl group adjacent to a triple bond) can rearrange to form allenes. Although this compound is a homopropargylic alcohol, isomerization of the alkyne moiety is a known process in related systems, potentially leading to allenic or conjugated diene structures under specific catalytic conditions.

Cycloisomerization: In the presence of transition metal catalysts, such as tungsten or silver, alkynols can undergo cycloisomerization. rsc.orgresearchgate.net For example, computational studies on 4-pentyn-1-ol, a similar alkynol, show that while uncatalyzed cyclization has a very high energy barrier, a tungsten catalyst can facilitate an endo-selective cycloisomerization to form a five-membered cyclic ether with a much lower activation barrier. researchgate.net A similar pathway could be envisioned for this compound, potentially leading to substituted furan (B31954) or pyran derivatives. Silver-catalyzed cascade reactions of 5-hexyn-1-ols also lead to complex heterocyclic systems. rsc.org

Palladium-Catalyzed Isomerization: Studies on related chiral unsaturated alcohols, such as (R)-(-)-Z-4-hexen-3-ol, have shown that palladium(II) complexes can catalyze the isomerization of the double bond. luc.edu This highlights the potential for metal-catalyzed migrations of the unsaturation within the carbon skeleton of this compound derivatives.

Mechanistic Investigations Using Kinetic and Isotopic Labeling Studies

Elucidating the precise mechanisms of the reactions that this compound undergoes requires sophisticated experimental techniques like kinetic analysis and isotopic labeling. numberanalytics.comnumberanalytics.com These methods provide direct evidence for reaction pathways, rate-determining steps, and the nature of transition states. numberanalytics.com

Kinetic Studies: By measuring reaction rates under varying concentrations of reactants and catalysts, a rate equation can be determined. numberanalytics.com For a nucleophilic substitution reaction of this compound, for example, kinetic data can distinguish between a first-order (S(_N)1) and a second-order (S(_N)2) process. scribd.com In rearrangement reactions, kinetic analysis can help determine the activation energy and entropy of activation, which provides insight into the cyclic or constrained nature of the transition state. ccl.net

Isotopic Labeling: Isotopic labeling is a powerful tool for tracking the movement of atoms during a reaction. numberanalytics.com By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C), its fate can be followed using techniques like NMR spectroscopy or mass spectrometry.

Kinetic Isotope Effect (KIE): Measuring the change in reaction rate upon isotopic substitution can reveal whether a specific bond is broken in the rate-determining step. numberanalytics.comepfl.ch For an oxy-Cope rearrangement of a this compound isomer, substituting the hydroxyl proton with deuterium (O-D) could be used to probe the involvement of this bond in the rate-limiting step. Similarly, deuterating a C-H bond slated for cleavage in an isomerization reaction would result in a primary KIE if that bond is broken in the slowest step. epfl.ch

Tracing Reaction Pathways: In complex rearrangements, labeling specific carbon atoms with ¹³C would allow chemists to unambiguously determine the connectivity of the product skeleton, confirming or refuting a proposed mechanism like a -sigmatropic shift. nih.gov

While specific studies on this compound are not widely reported, these established methods are central to understanding the reactivity of analogous systems. nih.govnih.gov

Computational Studies of Reaction Pathways and Transition States

Computational chemistry provides invaluable insights into the reactivity of molecules like this compound by modeling its structure, stability, and reaction pathways at a molecular level. acs.org

Conformational Analysis: Before studying reactions, the stable conformations of the reactant must be understood. Quantum chemical calculations on this compound have identified multiple stable conformers. A study using molecular jet Fourier transform microwave spectroscopy, supported by calculations, identified nine possible conformers with C₁ symmetry, three of which were experimentally observed. researchgate.net These conformers differ in the orientation of the ethyl and hydroxyl groups relative to the rigid alkyne core.

Modeling Reaction Mechanisms: Density Functional Theory (DFT) is a common computational method used to map the potential energy surface of a reaction. researchgate.netnih.gov This allows for the calculation of the energies of reactants, products, intermediates, and, crucially, transition states.

Rearrangement Reactions: For the oxy-Cope rearrangement, computational studies can model the cyclic transition state, confirming its geometry and calculating the activation energy barrier. Studies on related systems have used this approach to explain why the reaction proceeds and why certain substrates are more reactive than others. researchgate.net

Isomerization Pathways: In the tungsten-catalyzed cycloisomerization of 4-pentyn-1-ol, DFT calculations showed that the catalyzed pathway has a rate-determining barrier of 26 kcal/mol, whereas the uncatalyzed reaction has an insurmountable barrier of ~50-55 kcal/mol. researchgate.net This demonstrates the predictive power of computational studies in explaining catalyst function and reaction selectivity.

Competing Pathways: When a reaction can proceed through multiple pathways, computational studies can calculate the activation barriers for each, predicting which pathway is more favorable. For instance, in the reaction of rhodium-carbenoids with propargylic alcohols, DFT studies explained why a masterorganicchemistry.com-sigmatropic rearrangement is favored over a standard O-H insertion reaction. nih.gov

Table 2: Calculated Properties for Reaction Intermediates

System/Reaction Method Calculated Property Value Finding
4-pentyn-1-ol cycloisomerization DFT Activation Barrier (uncatalyzed) ~50-55 kcal/mol Reaction is kinetically forbidden without a catalyst. researchgate.net
4-pentyn-1-ol cycloisomerization DFT Activation Barrier (W-catalyzed) 26 kcal/mol Catalyst provides a viable pathway for endo-cyclization. researchgate.net
Benzyl azide (B81097) + iodo(ethynylbenzene) DFT Activation Barrier (uncatalyzed) >30 kcal/mol Confirms that a copper catalyst is necessary for the reaction. acs.org

Applications and Derivatization of 4 Hexyn 3 Ol in Chemical Research

Precursor in Complex Molecule Synthesis

The bifunctional nature of 4-hexyn-3-ol makes it a valuable starting material for the synthesis of more complex molecules, including chiral intermediates and heterocyclic compounds. The hydroxyl group can be oxidized to a ketone or serve as a directing group in various reactions, while the alkyne moiety can undergo a wide array of transformations, such as additions, couplings, and cyclizations.

Asymmetric Synthesis of Chiral Intermediates

The presence of a stereocenter at the carbon bearing the hydroxyl group makes this compound a candidate for use in asymmetric synthesis. The development of methods to obtain enantiomerically pure forms of this alcohol is crucial for its application as a chiral building block.

While direct asymmetric synthesis utilizing this compound as a starting material is not extensively documented, the importance of chiral propargyl alcohols in organic synthesis is well-established. For instance, the enantiomerically pure (R)-1-hexyn-3-ol, an isomer of this compound, is a key fragment in the total synthesis of the natural polyenyne, R-(−)-cicutoxin. luc.edunih.gov This synthesis involves a Sonogashira coupling of the chiral alkynol with a diiodo-butadiene derivative. luc.edunih.gov

The separation of enantiomers of this compound has been achieved using techniques like chiral gas chromatography, indicating the accessibility of its enantiopure forms for research purposes. jiangnan.edu.cn Furthermore, derivatives such as 3-Phenyl-4-hexyn-3-ol have been synthesized and their enantiomers separated, highlighting the potential for creating a variety of chiral intermediates from the this compound scaffold. rsc.org The oxidation of this compound to its corresponding ketone, 4-hexyn-3-one, provides another avenue for creating chiral centers through asymmetric reduction. chemicalbook.com

Table 1: Examples of Chiral Intermediates Derived from or Related to this compound

Precursor/Related Compound Chiral Product Application/Significance
(R)-1-Hexyn-3-ol R-(−)-Cicutoxin Total synthesis of a natural product with antileukemic activity. luc.edunih.gov
This compound (R)- and (S)-4-Hexyn-3-ol Separated by chiral GC, available for use as chiral building blocks. jiangnan.edu.cn
3-Phenyl-4-hexyn-3-ol Enantiomers of 3-Phenyl-4-hexyn-3-ol Potential for creating more complex chiral molecules. rsc.org
This compound 4-Hexyn-3-one Precursor for asymmetric reduction to chiral this compound. chemicalbook.com

Building Block for Heterocyclic Compounds

The reactivity of the alkyne and hydroxyl functional groups in this compound makes it a promising precursor for the synthesis of various heterocyclic compounds. Heterocyclic structures are fundamental to many pharmaceuticals, agrochemicals, and materials.

Although specific examples of the direct conversion of this compound to heterocyclic systems are not abundant in the literature, the reactions of related alkynols provide strong evidence for its potential in this area. For example, the reaction of alkynes with hydrazine (B178648) derivatives is a well-known method for the synthesis of pyrazoles. A patent describes the use of various alkynols in the preparation of 3-methylpyrazole. google.com

Furthermore, the Morita-Baylis-Hillman adducts of isatin (B1672199) derivatives with 1-hexyn-3-ol (B89403) (an isomer) have been used to synthesize 3-ylideneoxindoles, which are important precursors for spiro-oxindole heterocycles. smolecule.com This suggests that this compound could participate in similar reactions to generate a variety of heterocyclic frameworks. The silylcarbocyclization of 1-hexyn-3-ol has also been explored for the synthesis of substituted pyrrolidines and piperidines. mdpi.com

Role in Materials Science Research

The presence of a polymerizable alkyne group and a functionalizable hydroxyl group makes this compound an interesting candidate for applications in materials science, particularly in the synthesis of functional polymers and coatings.

Monomer in Polymer Synthesis (e.g., Polyacetylenes with pendant alcohol groups)

Polyacetylenes are a class of conjugated polymers with interesting electronic and optical properties. The synthesis of polyacetylenes with functional side chains is an active area of research, as these functionalities can be used to tune the polymer's properties or for post-polymerization modifications.

While the direct polymerization of this compound has not been specifically reported, the polymerization of other alkynol monomers is known. These polymerizations can be carried out using various catalysts, such as those based on rhodium or molybdenum. The resulting polymers possess pendant hydroxyl groups along the polyacetylene backbone. These hydroxyl groups can enhance the solubility of the polymer and provide sites for further chemical reactions, such as esterification or etherification, to introduce new functionalities.

Precursor for Functional Coatings and Films

The properties of this compound and related alkynols make them suitable for use in the formulation of functional coatings and films. Acetylenic alcohols are known to be used as additives in coatings and paints. basf.com

A patent for a water-dispersible polymer for coating compositions lists a wide range of alkynols, including isomers of this compound, as potential linking compounds. google.com In this application, the alkynol acts as a bridge between an epoxy resin and acrylic monomers, contributing to the final properties of the cured coating, such as flexibility and adhesion. google.com Additionally, related compounds like 3,5-dimethyl-1-hexyn-3-ol (B130301) are used as surfactants in coatings and adhesives to improve wetting and dispersion. ontosight.ai

Exploration in Biological and Medicinal Chemistry Research

The this compound scaffold is of interest in medicinal chemistry due to the prevalence of both alcohol and alkyne functionalities in biologically active molecules. While the direct biological activity of this compound is not well-documented, its derivatives have shown promise in this area.

For example, 3-ethyl-6-piperidino-4-hexyn-3-ol, a derivative of this compound, has been identified as a compound of interest in medicinal chemistry and pharmacology. ontosight.ai Its structure suggests potential for interaction with biological targets like enzymes or receptors, and similar compounds have been investigated for anti-inflammatory, anticancer, or neurological effects. ontosight.ai

Furthermore, 1-phenyl-4-hexyn-3-one, which can be synthesized via oxidation of the corresponding alcohol derived from this compound, is described as a versatile building block for the synthesis of pharmaceuticals and agrochemicals. lookchem.com The antifungal properties of 3-hexyn-1-ol (B147329), an isomer of this compound, against the fungus Aspergillus oryzae have also been reported, suggesting that the hexynol (B8569683) structural motif may have inherent biological activity.

Design and Synthesis of Biologically Active Derivatives

The modification of the this compound scaffold has led to the development of new molecules with a range of biological activities. These derivatives are being explored for their potential therapeutic and antimicrobial properties.

Derivatives of this compound and similar alkynyl alcohols have shown promise in the development of new therapeutic agents.

Anti-inflammatory Activity: Certain derivatives of alkynes have been investigated for their anti-inflammatory properties. For instance, pyxinol derivatives, which can be conceptually related to the functional groups present in this compound derivatives, have demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway. mdpi.com Some of these derivatives, modified at the C-3 hydroxyl group, have shown potent anti-inflammatory activity. mdpi.com Similarly, studies on other compounds have shown that the introduction of specific chemical moieties can enhance anti-inflammatory responses. mdpi.com For example, some 3-substituted-[3,4-dihydropyrimidinones]-indolin-2-ones have shown notable anti-inflammatory activities in animal models. researchgate.net

Anticancer Activity: The acetylenic group is a key feature in some compounds with anticancer properties. For example, derivatives of betulin (B1666924) containing a propynoyloxy group have shown significant cytotoxicity against human breast cancer cell lines. mdpi.com One such derivative, 30-diethoxyphosphoryl-28-propynoylbetulin, was found to be a potent inhibitor of cancer cell growth. mdpi.com The mechanism of action for some of these derivatives involves inducing a form of regulated cell death in cancer cells. mdpi.com Furthermore, oleanolic acid derivatives are also being explored as potential anticancer drugs, with some having entered clinical trials. nih.gov The synthesis of (E)-oxindolylidene acetates from adducts of isatin derivatives with 1-hexyn-3-ol has yielded compounds with potent anticancer activities against various human cancer cell lines. researchgate.net

Neurological Effects: There is growing interest in the neuroprotective potential of various chemical compounds. While direct studies on this compound are limited, related structures have been investigated. For instance, methylthiazole derivatives have been synthesized and assayed for their ability to protect neurons from damage. nih.gov Some silacycloalkanes have been tested as agents acting on the nervous system, with some showing promise in treating depression. researchgate.net Additionally, some phytochemicals found in plant extracts, which include various alcohols and their derivatives, have been noted for their potential use in neurological disorders. gsconlinepress.com

Table 1: Examples of Biologically Active Derivatives and their Potential Therapeutic Applications
Derivative ClassPotential ApplicationKey FindingsSource
Pyxinol DerivativesAnti-inflammatoryInhibit the NF-κB pathway, with modifications at the C-3 hydroxyl group showing potent activity. mdpi.com
Betulin Derivatives (with propynoyloxy group)AnticancerExhibit significant cytotoxicity against human breast cancer cell lines, inducing regulated cell death. mdpi.com
(E)-oxindolylidene Acetates (from 1-hexyn-3-ol adducts)AnticancerShow potent anticancer activities against a variety of human cancer cell lines. researchgate.net
Methylthiazole DerivativesNeurological (Neuroprotective)Synthesized and assayed for their ability to protect neurons from damage. nih.gov

The search for new antimicrobial agents is a critical area of research, and derivatives of this compound have contributed to this field.

Antibacterial and Antifungal Activity: Certain alkynyl alcohols and their derivatives have been investigated for their antimicrobial and antifungal properties. ontosight.ai For example, 3,5-dimethyl-1-hexyn-3-ol is used as an antimicrobial agent in wastewater treatment to control bacterial growth. biosynth.com Derivatives such as 1,2,3-triazoles, which can be synthesized from alkynes, have shown antibacterial and antifungal activities. anjs.edu.iq Some 4(3H)-quinazolinone derivatives have also emerged as promising antibacterial drug leads. nih.gov Research has shown that some phytochemicals, including compounds structurally related to this compound, possess antibacterial properties. gsconlinepress.com

Table 2: Antimicrobial Activity of Selected Derivatives
Compound/Derivative ClassAntimicrobial ActivityKey FindingsSource
3,5-Dimethyl-1-hexyn-3-olAntibacterialUsed as an antimicrobial agent to control bacterial growth in wastewater treatment. biosynth.com
1,2,3-Triazole DerivativesAntibacterial, AntifungalSome derivatives possess therapeutic values, including antibacterial and antifungal activities. anjs.edu.iq
4(3H)-Quinazolinone DerivativesAntibacterialHave emerged as promising leads for new antibacterial agents. nih.gov

Tool for Studying Enzyme-Catalyzed Reactions and Metabolic Pathways

The unique structure of this compound and its derivatives makes them valuable tools for studying biochemical processes.

Enzyme-Catalyzed Reactions: The presence of both an alkyne and an alcohol group allows these compounds to participate in a wide range of chemical transformations, making them useful for studying enzyme-catalyzed reactions. Enzymes are biological catalysts that increase the rate of chemical reactions within cells. nih.gov Derivatives of compounds like 1-hexen-5-yn-3-ol (B3379419) are utilized in studying enzyme-catalyzed reactions and metabolic pathways involving alkynes. The reactivity of these compounds can provide insights into biochemical processes.

Metabolic Pathways: this compound and its derivatives can serve as probes to understand metabolic pathways. Their interactions with enzymes can help to elucidate the mechanisms of these pathways. smolecule.com The study of how these molecules are metabolized can provide valuable information about cellular processes.

Applications in Agricultural Chemistry Research

Derivatives of this compound have potential applications in agriculture, particularly in pest management.

The development of effective and environmentally friendly methods for pest control is a major goal of agricultural research.

Insect Attractants: Certain alcohols and their derivatives are known to be insect attractants. For example, 1-octen-3-ol (B46169) is an attractant for several mosquito species. researchgate.net While direct evidence for this compound derivatives as insect attractants is limited, the synthesis of pheromones and insect attractants is an active area of research for sustainable agriculture. researchgate.net

Insect Repellents: Conversely, some derivatives may act as insect repellents. The specific response of insects to a particular chemical can vary depending on the species and the structure of the compound.

Sensory and Fragrance Applications of Derivatives

The sensory properties of chemical compounds are of great interest to the flavor and fragrance industry.

Fragrance and Flavor: Derivatives of hexynols and related compounds are used in the fragrance industry. For instance, compounds with herbaceous notes can be produced from (E)-hex-4-en-1-yn-3-ol. The industrial production of 3-hexenol, which has a characteristic green plant odor, often involves the selective hydrogenation of 3-hexyn-1-ol. researchgate.net The addition or modification of functional groups can significantly alter the smell of a molecule. scienceinschool.org For example, 5-methyl-4-hexen-3-one, which can be produced from 5-methyl-4-hexyn-3-one, contributes floral and fruity notes to consumer products. vulcanchem.com

Chromatographic Methods for Purity and Isomer Separation

Chromatography is a cornerstone for the analysis of this compound, enabling both the assessment of its purity and the critical separation of its enantiomers.

As this compound possesses a chiral center at the C-3 position, it exists as a pair of enantiomers, (R)-4-hexyn-3-ol and (S)-4-hexyn-3-ol. High-Performance Liquid Chromatography (HPLC), particularly utilizing chiral stationary phases (CSPs), is a primary method for the resolution of these enantiomers. While specific HPLC applications for this compound are not extensively detailed in readily available literature, the principles are well-established for chiral alcohols. The separation relies on the differential interaction between the enantiomers and the chiral environment of the CSP, leading to different retention times.

In a closely related technique, a patent for beta-secretase inhibitors describes the use of preparative Supercritical Fluid Chromatography (SFC), a high-speed variant of HPLC, with a Chiralpak column to separate the enantiomers of a complex molecule synthesized using this compound as a starting material. google.com Furthermore, research on other chiral propargyl alcohols demonstrates the successful determination of enantiomeric excess using gas chromatography on chiral columns, a technique that shares the same fundamental principles of enantioselective interaction as chiral HPLC. amazonaws.com For instance, the enantiomers of 3-heptyn-2-ol were successfully resolved using a chiral G-TA column. amazonaws.com

Table 1: Representative Chiral Chromatography Conditions for Alkynols This table is illustrative of typical conditions used for similar compounds, as specific HPLC data for this compound is not widely published.

ParameterTypical ConditionsReference
Technique Gas Chromatography (GC) / HPLC amazonaws.comjiangnan.edu.cn
Column Chiral Stationary Phase (e.g., G-TA, β-CDX, Chiralpak) google.comamazonaws.comjiangnan.edu.cn
Mobile Phase (HPLC) Hexane/Isopropanol mixturesGeneral Practice
Carrier Gas (GC) Nitrogen or Helium jiangnan.edu.cn
Temperature Isothermal or gradient, e.g., 70-100°C amazonaws.comjiangnan.edu.cn
Detection Flame Ionization Detector (FID) / UV amazonaws.comjiangnan.edu.cn

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of this compound, particularly for verifying its identity in reaction mixtures and assessing purity. nih.govnist.gov In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column, after which the separated components are fragmented and detected by a mass spectrometer. researchgate.net This provides both retention time data and a mass spectrum, which serves as a molecular fingerprint.

The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns. nih.govnist.gov The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 98, corresponding to its molecular weight. nih.govnist.gov The most abundant fragment ion (top peak) is typically found at m/z 69, with another significant peak at m/z 41. nih.gov This technique is crucial in synthetic chemistry to confirm the successful synthesis of this compound and to identify byproducts in reaction mixtures, such as in ruthenium-catalyzed C-C couplings of alkynes and alcohols. nih.gov

Table 2: Key GC-MS Data for this compound Data sourced from the NIST Mass Spectrometry Data Center and PubChem.

PropertyValueReference
Molecular Formula C₆H₁₀O nih.govscbt.com
Molecular Weight 98.14 g/mol nih.govnist.gov
CAS Number 20739-59-7 nih.govnist.govscbt.com
Top Peak (m/z) 69 nih.gov
2nd Highest Peak (m/z) 41 nih.gov

Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. ncku.edu.tw This technique would provide unambiguous information on the bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the hydroxyl group) of this compound, as well as its packing arrangement in a crystal lattice. iastate.edu

However, a search of publicly available scientific literature and crystallographic databases did not yield a reported crystal structure for this compound. The acquisition of such data is contingent upon the ability to grow single crystals of suitable size and quality, which can be challenging for relatively small, low-melting-point alcohols. If a crystal structure were determined, it would offer invaluable insights into its conformational preferences in the solid state.

Advanced Spectroscopic Techniques (e.g., VCD, ECD for Chiral Analysis)

Beyond standard NMR and IR spectroscopy, advanced chiroptical techniques are essential for probing the stereochemistry of this compound. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. researchgate.netcore.ac.uk

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its stereochemistry. core.ac.uk ECD, which operates in the UV-visible range, provides similar information based on electronic transitions. The standard approach involves comparing the experimentally measured VCD or ECD spectrum with a spectrum predicted by quantum chemical calculations for a known enantiomer (e.g., the R-enantiomer). jasco-global.comjasco-global.com A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. jasco-global.com

While no specific VCD or ECD studies on this compound are reported, these techniques are routinely applied to determine the absolute stereochemistry of complex chiral molecules and would be highly applicable here. researchgate.netmdpi.com Further advanced spectroscopic characterization of this compound has been performed using molecular jet Fourier transform microwave spectroscopy, which provided detailed information on its conformational isomers in the gas phase. researchgate.netaip.org This demonstrates the utility of advanced spectroscopic methods in understanding the nuanced structural features of this molecule.

Hyphenated Techniques for Online Reaction Monitoring

The synthesis of this compound, for instance via the condensation of propionaldehyde (B47417) with a lithium acetylide, can be monitored in real-time using hyphenated analytical techniques. drugfuture.com These methods couple a separation technique with a spectroscopic detector for continuous, online analysis of a reaction mixture. nih.govspringernature.com

Flow NMR, which combines a flow-through NMR tube with a standard spectrometer, is a particularly powerful tool for this purpose. researchgate.netbeilstein-journals.org It allows for the direct observation of reactants being consumed and products and intermediates being formed over time, providing valuable kinetic and mechanistic data without the need for quenching or workup of aliquots. researchgate.net Other hyphenated techniques, such as HPLC-MS, can also be configured for online monitoring, offering real-time data on the composition and purity of the reaction mixture. researchgate.netnih.gov The application of these techniques enables efficient reaction optimization and a deeper understanding of the reaction dynamics involved in the synthesis of this compound.

Conclusion

4-Hexyn-3-ol stands out as a molecule of dual importance. In organic chemistry, its bifunctional nature makes it a useful synthetic intermediate. In physical chemistry, its structural properties provide a rich testing ground for high-resolution spectroscopic techniques and advanced computational methods, offering deep insights into the fundamental principles of molecular conformation and internal dynamics.

The continued study of this compound and related molecules will likely lead to a more profound understanding of the interplay between molecular structure and dynamic behavior. This knowledge is crucial for designing molecules with specific properties and for refining the theoretical models used to predict chemical behavior.

Theoretical and Computational Studies on 4 Hexyn 3 Ol

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

The structural flexibility of 4-Hexyn-3-ol gives rise to a complex conformational landscape. Quantum chemical calculations are essential to map this landscape and identify the most stable conformers. The conformational flexibility is primarily determined by the rotation around two key dihedral angles: C3-C4-C5-C6 (rotation of the ethyl group) and C3-C4-O7-H17 (rotation of the hydroxyl group). ehu.es

A detailed computational analysis has identified nine distinct conformers with C1 symmetry. ehu.esresearchgate.net Of these, three of the lowest energy conformers have been experimentally assigned through molecular jet Fourier transform microwave spectroscopy. researchgate.netacs.org The study highlighted that the propynyl (B12738560) methyl group (CH₃–C≡C–) experiences internal rotation with a very low energy barrier, a characteristic feature for molecules where this group is spaced from the rest of the molecule by the cylindrically symmetric alkyne bond. researchgate.netacs.org The potential energy surface, calculated at the MP2/6-311++G(d,p) level of theory, illustrates the relative energies of these different conformations. ehu.es

Below is a table detailing the calculated relative energies of the nine conformers of this compound, providing a quantitative look at their stability.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Relative Energy (cm⁻¹)
I 0
II 118
III 258
IV 291
V 441
VI 496
VII 705
VIII 948
IX 1251

Data sourced from quantum chemical calculations, providing insight into the stability of different spatial arrangements of the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at building mathematical models to predict the biological activity or other properties of compounds based on their molecular structure. crpsonline.comresearchgate.net These models translate the chemical structure into numerical descriptors that quantify physicochemical properties like lipophilicity, electronic effects, and steric attributes. uclan.ac.uk

While no specific QSAR studies focusing exclusively on derivatives of this compound have been identified in the surveyed literature, extensive QSAR analyses have been performed on broader classes of aliphatic alcohols and alkynols to predict their toxicity. researchgate.net For instance, the toxicity of various aliphatic compounds, including alcohols, towards organisms like Tetrahymena pyriformis has been modeled using descriptors such as the octanol/water partition coefficient (log P) and quantum chemical parameters like electrophilicity (ω) and the energy of the lowest unoccupied molecular orbital (E-LUMO). uclan.ac.uk These studies establish a predictive framework that could theoretically be applied to novel this compound derivatives to estimate their potential biological effects prior to synthesis. nih.govacs.org

The following table presents a sample QSAR model for the toxicity of a set of aliphatic alcohols, illustrating the types of descriptors used and the statistical quality of the model.

Table 2: Example of a QSAR Model for Aliphatic Alcohol Toxicity

Descriptor Description Coefficient
logP Octanol-Water Partition Coefficient 0.586
Jhetp A 2D topological descriptor 2.155
Model Statistics
0.812
Q² (LOO) 0.781

This table represents a model for a different set of alcohols and is for illustrative purposes only to show the application of QSAR methodology.

Docking and Molecular Modeling for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org It is widely used in drug design to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme. nih.govluc.edu

Specific molecular docking studies for this compound are not available in the current literature. However, the methodology can be applied to understand its potential interactions with relevant enzymes. For instance, as a secondary alcohol, this compound could be a substrate for enzymes like alcohol dehydrogenases. researchgate.net Docking simulations could predict the binding affinity and the specific amino acid residues in the enzyme's active site that interact with the hydroxyl group, the alkyne bond, and the aliphatic chain of the molecule. nih.govacs.org Studies on other short-chain alcohols have shown that hydrophobicity and the number of rotatable bonds are critical factors in determining how well a molecule fits into an enzyme's active site. nih.gov Such computational analyses provide valuable hypotheses about the biological activity and metabolic fate of the compound. acs.orgacs.org

Theoretical Predictions of Reactivity and Selectivity

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and selectivity of molecules like this compound. scispace.com The molecule contains two key functional groups: a secondary alcohol and an internal alkyne. This duality allows for a range of potential reactions.

Reactions of the Alkyne Group: The triple bond is an electron-rich region, making it susceptible to electrophilic addition reactions. frontiersin.org Computational models can predict the regioselectivity of these additions (e.g., with hydrogen halides). For an internal, asymmetric alkyne like in this compound, the addition of an electrophile could theoretically lead to two different vinyl cation intermediates. DFT calculations can determine the relative energies of the transition states for each pathway, thereby predicting the major product. acs.org Hydration of the alkyne, typically acid-catalyzed, would likely proceed through an enol intermediate that tautomerizes to a ketone. frontiersin.orgresearchgate.net

Reactions of the Alcohol Group: The secondary alcohol can undergo oxidation to form a ketone. Computational models can help in understanding the mechanism of various oxidizing agents.

Combined Reactivity: The interplay between the hydroxyl and alkyne groups can lead to complex reactions like intramolecular cyclizations, especially if the molecule is first activated. scispace.com Theoretical studies on similar unsaturated alcohols have shown that the reaction mechanism and selectivity (e.g., 5-exo vs. 6-endo cyclization) can be highly dependent on the reaction conditions and the nature of the catalyst or reagent, with computational models providing crucial insights into these pathways. scispace.com

Development of New Computational Models for Alkyne-Alcohol Systems

The accurate theoretical modeling of systems containing both alkyne and alcohol functionalities presents unique challenges. A robust computational model must correctly describe the electronic structure of the triple bond, including its π-systems, as well as non-covalent interactions like hydrogen bonding involving the hydroxyl group.

Recent advancements in computational chemistry have focused on developing methods that can be universally applied to such systems. For example, new approaches for computing vibrational frequencies of terminal alkynes have been developed to aid in the interpretation of spectroscopic data. For alkyne-alcohol systems, density functionals that incorporate dispersion corrections (e.g., ωB97XD or B3LYP-D3) are crucial for accurately modeling the weak interactions that can influence conformational preferences and reactivity.

Furthermore, the development of kinetic models for the combustion and pyrolysis of unsaturated alcohols relies heavily on quantum chemical calculations to determine the rate coefficients for various reaction channels. These models are essential for understanding the high-temperature chemistry of such compounds. The ongoing development of more accurate and efficient computational methods will continue to enhance the predictive power of theoretical studies on complex molecules like this compound. uclan.ac.uk

Future Directions and Emerging Research Avenues for 4 Hexyn 3 Ol

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of highly efficient and enantioselective synthetic methods for producing chiral molecules like 4-hexyn-3-ol is a cornerstone of modern organic chemistry. Future research will undoubtedly focus on advancing these methodologies to achieve even greater levels of precision and sustainability.

One promising area is the continued evolution of catalytic asymmetric addition of alkynes to aldehydes . While established methods using chiral catalysts have proven effective, there is still room for improvement in terms of catalyst loading, turnover numbers, and the use of more environmentally benign metals. wikipedia.orgnih.govthieme-connect.com The design of novel ligands that can induce higher enantioselectivity in the addition of an ethyl group to but-2-ynal, the precursor to this compound, will be a key focus. acs.org This includes the development of catalysts that are not only highly selective but also robust and recyclable, addressing the growing demand for greener chemical manufacturing. organic-chemistry.org

Chemoenzymatic synthesis represents another burgeoning field with significant potential for the production of enantiopure this compound. acs.org This approach combines the selectivity of enzymatic catalysis with the practicality of chemical synthesis. Future research is expected to explore a wider range of enzymes, such as alcohol dehydrogenases and lipases, for the kinetic resolution of racemic this compound or the asymmetric reduction of its corresponding ketone. mdpi.com The immobilization of these enzymes on solid supports could lead to more stable and reusable biocatalytic systems, making the synthesis of enantiomerically pure this compound more economically viable and scalable.

Synthetic ApproachKey Area for Future ResearchPotential Advantages
Catalytic Asymmetric AdditionDevelopment of novel, highly active, and recyclable chiral catalysts.Increased efficiency, reduced catalyst loading, improved sustainability.
Chemoenzymatic SynthesisDiscovery and engineering of robust enzymes for kinetic resolution or asymmetric reduction.High enantioselectivity under mild conditions, potential for greener processes.

Deepening Understanding of Complex Conformational Dynamics and Their Influence on Reactivity

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a critical role in determining its reactivity. For a chiral molecule like this compound, understanding its conformational preferences is essential for predicting its behavior in chemical reactions. washington.edu

Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to gain a more profound understanding of the conformational landscape of this compound and its derivatives. tcichemicals.com By elucidating the relative energies of different conformers and the barriers to their interconversion, chemists can better rationalize the stereochemical outcomes of reactions involving this alcohol. This knowledge is particularly crucial for designing reactions where the conformation of the substrate dictates the approach of a reagent, thereby influencing the stereochemistry of the product. nih.gov

Furthermore, investigating how the conformational dynamics of this compound are influenced by solvent, temperature, and the presence of catalysts will provide valuable insights for reaction optimization. Understanding these subtle interactions can lead to the development of reaction conditions that favor specific conformations, ultimately leading to higher yields and selectivities.

Discovery of New Applications in Niche Chemical and Biological Fields

The unique combination of a hydroxyl group, a stereocenter, and an alkyne functionality makes this compound a versatile building block for the synthesis of a wide range of target molecules. researchgate.net While it has been utilized in the synthesis of natural products and other complex organic molecules, there is significant potential for the discovery of new applications in more specialized areas.

In the field of medicinal chemistry , enantiomerically pure this compound and its derivatives could serve as valuable scaffolds for the development of novel therapeutic agents. The stereochemistry of a drug molecule is often critical to its biological activity, and the ability to introduce a defined stereocenter early in a synthetic sequence is highly advantageous. chiralpedia.com Future research may involve the incorporation of the this compound motif into molecules designed to interact with specific biological targets, such as enzymes or receptors.

The alkyne group in this compound also opens up possibilities for its use in materials science . For instance, it can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form more complex structures, including polymers and functionalized surfaces. The chirality of the this compound unit could impart unique properties to these materials, such as chiroptical activity.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, and the study of this compound is no exception. chiralpedia.com These powerful computational tools can be employed to accelerate the discovery and optimization of chemical processes related to this compound. arxiv.org

One of the most promising applications of AI and ML is in the prediction of enantioselectivity in asymmetric catalysis. semanticscholar.orgbrandeis.eduarxiv.org By training algorithms on large datasets of catalytic reactions, it is possible to develop models that can accurately predict the stereochemical outcome of a reaction for a given catalyst and substrate. nih.govresearchgate.netrsc.orgresearchgate.net This predictive capability can significantly reduce the amount of time and resources required for catalyst screening and optimization in the synthesis of enantiopure this compound. nih.gov

AI/ML ApplicationSpecific Goal for this compoundPotential Impact
Predictive ModelingAccurately predict the enantiomeric excess for various asymmetric syntheses of this compound.Reduced experimental effort and faster optimization of reaction conditions.
Catalyst DesignGenerate novel chiral catalyst structures for the highly selective synthesis of this compound.Discovery of more efficient and selective catalysts.

Collaborative and Interdisciplinary Research Initiatives

The future of chemical research, including that of this compound, will increasingly rely on collaborative and interdisciplinary efforts . irbbarcelona.orgasymmetricorganocatalysis.com The complex challenges associated with developing new synthetic methods, understanding reaction mechanisms, and discovering novel applications often require expertise from multiple fields.

For instance, collaborations between synthetic organic chemists, computational chemists, and data scientists will be crucial for the successful implementation of AI and ML in the study of this compound. Synthetic chemists can provide the experimental data needed to train and validate predictive models, while computational chemists can develop the theoretical frameworks to understand the underlying principles. Data scientists can then apply their expertise to build robust and accurate machine learning algorithms.

Similarly, partnerships between academic research groups and industrial partners can facilitate the translation of fundamental discoveries into practical applications. chiralpedia.com The development of a new, highly efficient synthesis of this compound, for example, could be of significant interest to pharmaceutical or fine chemical companies. Such collaborations can help to bridge the gap between basic research and industrial innovation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Hexyn-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : this compound (CAS 20739-59-7) can be synthesized via alkynylation of ketones using Grignard reagents or acetylide intermediates. For example, reacting 3-hexyn-2-one with a reducing agent like sodium borohydride (NaBH₄) under controlled pH and temperature may yield the alcohol. Optimization involves adjusting solvent polarity (e.g., THF or ethers), reaction time, and stoichiometry to minimize side products like over-reduction or alkyne hydration. Characterization via GC-MS or NMR is critical to confirm purity .

Q. How can microwave spectroscopy and quantum chemical calculations be applied to characterize this compound’s molecular structure?

  • Methodological Answer : Microwave spectroscopy in the 2–26.5 GHz range, combined with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**), identifies conformational isomers. The molecule’s −C≡C− group reduces steric hindrance, enabling near-free internal rotation of the propynyl methyl group. Spectral lines are analyzed using programs like XIAM or BELGI-C1 to fit rotational constants and torsional barriers. This approach resolves up to three conformers with distinct dipole moments .

Q. What are the key reactivity patterns of this compound in oxidation and substitution reactions?

  • Methodological Answer : The hydroxyl group undergoes oxidation with pyridinium chlorochromate (PCC) to yield 4-hexyn-3-one, while nucleophilic substitution (e.g., using SOCl₂ or PBr₃) replaces the −OH group with halides. Steric effects from the alkyne and methyl groups influence reaction rates. Monitoring via TLC and IR spectroscopy (O−H stretch at ~3300 cm⁻¹) ensures reaction progress .

Advanced Research Questions

Q. How do conformational dynamics of this compound impact its spectroscopic and reactive properties?

  • Methodological Answer : The molecule’s nine possible conformers (C₁ symmetry) exhibit varying torsional barriers due to the −C≡C− spacer. Microwave studies reveal three dominant conformers with internal rotation barriers <50 cm⁻¹. These dynamics affect hydrogen-bonding capacity and steric interactions in catalytic applications. Computational modeling (e.g., MP2/cc-pVTZ) predicts relative conformer stability, which can be validated via temperature-dependent NMR .

Q. What strategies resolve contradictions between experimental and computational data in torsional barrier analysis?

  • Methodological Answer : Discrepancies arise from approximations in DFT functionals or basis sets. To address this:

  • Compare multiple computational methods (e.g., CCSD(T) vs. DFT).
  • Validate with isotopic substitution in microwave spectra.
  • Use Bayesian statistical models to quantify uncertainty in barrier heights.
    Cross-referencing with IR spectroscopy (torsional modes <100 cm⁻¹) provides additional validation .

Q. How can researchers design experiments to probe the interplay between alkyne geometry and hydrogen bonding in this compound derivatives?

  • Methodological Answer : Synthesize derivatives with electron-withdrawing groups (e.g., −CF₃) to modulate alkyne electron density. Use X-ray crystallography to assess hydrogen-bonding networks and compare with solvent effects in NMR (e.g., DMSO vs. CDCl₃). Time-resolved fluorescence spectroscopy quantifies excited-state interactions influenced by alkyne conjugation .

Safety and Compliance

  • Handling Guidelines : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation; use fume hoods for reactions involving volatile intermediates. Waste containing alkyne residues must be neutralized with copper(II) sulfate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.